![molecular formula C19H21FN4O B11456976 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11456976.png)
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group and a quinazolinone core. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-fluoroaniline with ethylene glycol in the presence of a catalyst.
Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting anthranilic acid with acetic anhydride.
Coupling Reaction: The piperazine intermediate is then coupled with the quinazolinone core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Recent studies have indicated that compounds with similar structures exhibit significant antitumor effects. For instance, derivatives have been tested against various cancer cell lines, showing IC50 values in the low micromolar range. Notably, research published in the British Journal of Pharmacology highlighted the ability of these compounds to target specific molecular pathways associated with cell proliferation and survival .
-
Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against various microorganisms. In vitro studies have shown efficacy against Gram-positive and Gram-negative bacteria, as well as certain fungal species. For example, a study found that derivatives exhibited excellent antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa .
-
Neurotransmitter Receptor Modulation
- The piperazine ring is known for its ability to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders. Compounds similar to this one may act as antagonists or partial agonists at specific receptors involved in neurotransmission .
Study Reference | Activity Type | Target Organism | IC50 Value (µM) |
---|---|---|---|
British Journal of Pharmacology | Antitumor | Various Cancer Cell Lines | Low Micromolar Range |
RSC Advances | Antimicrobial | Mycobacterium smegmatis | 16 mm diameter inhibition |
PMC Article | Antimicrobial | Pseudomonas aeruginosa | 19 mm diameter inhibition |
Mechanism of Action
The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: A similar compound with a triazine core instead of a quinazolinone core.
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another similar compound with a triazole core.
Uniqueness
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific quinazolinone core structure, which imparts distinct biological activities and chemical properties compared to other similar compounds. Its fluorophenyl substitution also contributes to its unique reactivity and interaction with biological targets.
Biological Activity
The compound 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one , often referred to as TOSLAB 859689, is a member of the quinazoline family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H21FN4O
- Molecular Weight : 340.39 g/mol
- CAS Number : Not specified in the results.
Pharmacological Effects
-
Anticancer Activity :
- Research has indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to TOSLAB 859689 have shown inhibitory effects on various cancer cell lines, particularly those overexpressing specific targets like MAGL (Monoacylglycerol Lipase) .
- A study highlighted that a related compound demonstrated an IC50 value of 31.5 µM against ovarian cancer cells, indicating promising anticancer potential .
-
MAO Inhibition :
- The compound's structural analogs have been studied for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), which are crucial in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, suggesting potential applications in treating mood disorders .
-
Receptor Activity :
- Compounds similar to TOSLAB 859689 have been evaluated for their interaction with various receptors including serotonin (5-HT2A) and dopamine (D2) receptors. Some derivatives have shown selective binding with Ki values in the nanomolar range, indicating strong receptor affinity and potential as therapeutic agents for neurological conditions .
The biological activity of TOSLAB 859689 is likely mediated through several mechanisms:
- Competitive Inhibition : The compound may act as a competitive inhibitor at enzyme active sites, as evidenced by studies utilizing Michaelis-Menten kinetics to assess binding interactions .
- Structural Modifications : Variations in substituents on the piperazine or quinazoline moieties can significantly impact the biological activity and selectivity of these compounds towards specific targets .
Study 1: Anticancer Properties
In a study assessing the anticancer efficacy of quinazoline derivatives, TOSLAB 859689 was tested against several cancer cell lines. The results indicated a potent inhibition of cell viability in ovarian cancer cells with an IC50 value comparable to leading chemotherapeutics.
Study 2: Neuropharmacology
Another research effort focused on the neuropharmacological effects of similar compounds, demonstrating significant MAO inhibition. The findings suggested that these compounds could be developed into treatments for depression and anxiety disorders due to their ability to elevate neurotransmitter levels.
Study 3: Receptor Binding Affinity
A comparative analysis of receptor binding affinities revealed that certain modifications to the quinazoline structure led to enhanced selectivity for serotonin receptors over dopamine receptors, suggesting potential applications in treating conditions like schizophrenia without the side effects associated with traditional antipsychotics .
Data Tables
Property | Value |
---|---|
Molecular Formula | C19H21FN4O |
Molecular Weight | 340.39 g/mol |
Anticancer IC50 (Ovarian Cells) | 31.5 µM |
MAO-A Inhibition IC50 | Data not specified |
Receptor Binding Ki (5-HT2A) | <100 nM |
Properties
Molecular Formula |
C19H21FN4O |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C19H21FN4O/c1-13-18-16(3-2-4-17(18)25)22-19(21-13)24-11-9-23(10-12-24)15-7-5-14(20)6-8-15/h5-8H,2-4,9-12H2,1H3 |
InChI Key |
JIJIDGVPQGFTKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=C(C=C4)F)CCCC2=O |
Origin of Product |
United States |
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